molecular formula C10H6ClF6NO2 B15021581 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate

1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate

Katalognummer: B15021581
Molekulargewicht: 321.60 g/mol
InChI-Schlüssel: NULQZAXKBGOCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate is a fluorinated organic compound It is characterized by the presence of hexafluoropropan-2-yl and N-(3-chlorophenyl)carbamate groups

Vorbereitungsmethoden

The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate typically involves the reaction of hexafluoropropan-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the production of specialized materials and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecules.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate can be compared with similar compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.

    3-Chlorophenyl isocyanate: A precursor used in the synthesis of carbamate compounds

Eigenschaften

Molekularformel

C10H6ClF6NO2

Molekulargewicht

321.60 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H6ClF6NO2/c11-5-2-1-3-6(4-5)18-8(19)20-7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19)

InChI-Schlüssel

NULQZAXKBGOCFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.